2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
The compound 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS: 1021253-66-6) is a benzenesulfonamide derivative featuring a pyridazinone core linked via a propyl chain. Its molecular formula is C₁₇H₁₅F₂N₃O₄S, with a molecular weight of 395.4 g/mol . Key structural attributes include:
- 2,4-Difluorophenyl group: Enhances lipophilicity and influences electronic properties.
- 6-Oxopyridazin-1(6H)-yl moiety: A heterocyclic ring that may contribute to hydrogen bonding or enzymatic interactions.
- Propyl linker: Provides conformational flexibility for target binding.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRMLOTSXIGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2,4-difluorobenzenesulfonyl chloride and 6-hydroxypyridazine.
Reaction Steps
Formation of Intermediate: The 2,4-difluorobenzenesulfonyl chloride reacts with 3-aminopropanol under basic conditions to form an intermediate sulfonamide.
Cyclization: The intermediate undergoes cyclization with 6-hydroxypyridazine in the presence of a dehydrating agent to yield 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Conditions: : Typically involves using organic solvents such as dichloromethane or ethanol, with the reactions being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Scaling Up: : In an industrial setting, the same synthetic steps are used but scaled up.
Optimized Conditions: : Reaction conditions are optimized for yield and purity, involving controlled temperatures and pressures.
Purification: : Industrial synthesis often includes additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form corresponding sulfonic acid derivatives.
Reduction: : Reduction reactions can target the carbonyl group in the pyridazine ring, potentially forming alcohol derivatives.
Substitution: : The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed
Oxidation Products: : Sulfonic acids and related derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Variously functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Reactivity Studies: : Understanding the behavior of fluorinated sulfonamides in different chemical environments.
Synthesis Intermediates: : Used as intermediates for synthesizing other complex molecules.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.
Biochemical Pathway Probes: : Utilized in studying specific biochemical pathways in vitro.
Medicine
Drug Development: : Explored as a scaffold for designing new pharmaceutical agents targeting specific diseases.
Diagnostics: : Potentially useful in diagnostic assays due to its unique chemical properties.
Industry
Material Science: : Applications in developing new materials with specific properties, such as polymers.
Agricultural Chemicals: : Explored for use in developing new pesticides or herbicides.
Mechanism of Action
Interaction with Targets: : The compound interacts with molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Pathway Involvement: : It may inhibit specific biochemical pathways by mimicking substrate molecules or binding to active sites on enzymes, thereby altering the normal function of these pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Table 1: Substituent Impact on Molecular Properties
Key Findings :
- Electron-Withdrawing Groups (EWGs): Compounds 5b (nitro) and 5c (cyano) exhibit increased polarity compared to 5a (benzyloxy), as reflected in HRMS and NMR shifts .
- Fluorine vs. Nitro/Cyano: The target compound’s 2,4-difluoro substituent likely enhances metabolic stability compared to nitro/cyano groups, which may degrade under reducing conditions .
Linker and Core Modifications
Table 2: Structural Variations in Linker and Heterocyclic Core
Key Findings :
- Pyridazinone vs. Pyrazole-Pyridine Cores: The pyridazinone core in the target compound may favor interactions with enzymes like carbonic anhydrases, whereas pyrazole-pyridine cores (e.g., 2d) are optimized for kinase inhibition .
- Linker Flexibility : The propyl linker in the target compound allows for better conformational adaptability compared to rigid aromatic linkers in patent compounds .
Biological Activity
2,4-Difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.30 g/mol. The compound features a benzenesulfonamide moiety and a pyridazinone derivative, which are significant for its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cancer proliferation. The presence of the pyridazinone ring is particularly notable for its association with anti-inflammatory and antitumor activities.
Antitumor Activity
A study highlighted the potential of benzenesulfonamide derivatives in treating ovarian cancer. The compound exhibited significant antiproliferative effects on OVCAR-8 cells with an IC50 value of 0.54 μM, indicating its potency in inhibiting cancer cell growth. It was found to affect the Wnt/β-catenin/GSK3β signaling pathway, which is critical in cancer progression .
Anti-inflammatory Activity
In a screening of pyridazinone derivatives for anti-inflammatory properties, several compounds demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This suggests that this compound may also possess anti-inflammatory effects by modulating similar pathways .
Case Studies
- Antitumor Efficacy : In vitro studies involving the compound showed that it could significantly inhibit both migration and invasion of cancer cells in a concentration-dependent manner. This supports its potential as a lead compound for further drug development targeting ovarian cancer .
- Inflammatory Response Modulation : Another study found that structurally related pyridazinones could reduce pain hypersensitivity in rat models of inflammation, indicating that derivatives like this compound might also play a role in pain management through their anti-inflammatory properties .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?
Methodological Answer :
- Stepwise Functionalization : Begin with the sulfonamide core (2,4-difluorobenzenesulfonamide) and introduce the pyridazinone-propyl moiety via nucleophilic substitution or coupling reactions. Use tert-butyloxycarbonyl (Boc) protection for the amine group to prevent side reactions .
- Purification : Employ gradient elution chromatography (e.g., DCM-MeOH 0%–4%) to isolate intermediates and the final product, as demonstrated for pyridazinone hybrids in . Monitor purity via TLC and HPLC (C18 columns, 254 nm UV detection).
- Yield Optimization : Adjust reaction stoichiometry (1.2–1.5 equivalents of the pyridazinone-propyl linker) and temperature (60–80°C) to enhance coupling efficiency .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodological Answer :
- 1H NMR Analysis : Key signals include:
- IR Spectroscopy : Confirm C=O (pyridazinone) at 1650–1680 cm⁻¹ and sulfonamide S=O at 1150–1250 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?
Methodological Answer :
- Target Selection : Prioritize PI3K/mTOR kinases based on structural analogs showing IC50 values <10 nM ().
- Assay Design :
- Enzyme Inhibition : Use recombinant kinase domains in ATP-Glo assays (Promega) with 10 µM ATP and 1–10 µM test compound. Include staurosporine as a positive control .
- Cellular Efficacy : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC50 values with reference inhibitors (e.g., NSC781406 in ).
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC50 and assess competitive vs. noncompetitive inhibition via Lineweaver-Burk plots .
Q. How can researchers resolve contradictions in bioactivity data between enzyme assays and cellular models?
Methodological Answer :
- Permeability Assessment : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake despite potent enzyme inhibition .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (t1/2 <30 min) via LC-MS/MS. Modify the propyl linker (e.g., cyclization) to enhance stability .
- Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify confounding interactions (e.g., EGFR or VEGFR inhibition) .
Q. What non-therapeutic applications exist for this compound in microbiological research?
Methodological Answer :
- Biofilm Inhibition : Test against Gram-negative (e.g., Pseudomonas aeruginosa) or Gram-positive (e.g., Staphylococcus aureus) biofilms using crystal violet assays. Reference analogs like LP 4010 () show biofilm EC50 values <50 µM.
- Mechanistic Studies : Use qRT-PCR to quantify downregulation of cyclic-di-GMP synthases (e.g., pelD, pslD) in biofilm-forming bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
